3-methyl-N',N'-diphenylbenzohydrazide
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Overview
Description
3-methyl-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H18N2O. . This compound is characterized by its unique structure, which includes a benzohydrazide core substituted with methyl and diphenyl groups.
Preparation Methods
The synthesis of 3-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 3-methylbenzoic acid with diphenylhydrazine. The reaction conditions often include the use of a solvent such as methanol and a catalyst like acetic acid . The process can be summarized as follows:
Reactants: 3-methylbenzoic acid and diphenylhydrazine.
Solvent: Methanol.
Catalyst: Acetic acid.
Reaction Conditions: Boiling methanol with a catalytic amount of acetic acid.
Chemical Reactions Analysis
3-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N’,N’-diphenylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 3-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-methyl-N’,N’-diphenylbenzohydrazide can be compared with other benzohydrazide derivatives, such as:
N’,N’-diphenylbenzohydrazide: Lacks the methyl group, which may affect its reactivity and binding properties.
3-methyl-N’,N’-diethylbenzohydrazide: Contains ethyl groups instead of phenyl groups, leading to different chemical and physical properties.
3-methyl-N’,N’-diphenyl-4-chlorobenzohydrazide: The presence of a chlorine atom introduces additional reactivity, particularly in substitution reactions.
These comparisons highlight the unique structural features and reactivity of 3-methyl-N’,N’-diphenylbenzohydrazide, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-N',N'-diphenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-9-8-10-17(15-16)20(23)21-22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQFMOUWZIFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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